molecular formula C11H6F2O2S B12085104 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid

2,6-Difluoro-4-(thiophen-2-yl)benzoic acid

Cat. No.: B12085104
M. Wt: 240.23 g/mol
InChI Key: UARBZBMKSKJLLI-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with fluorine atoms and a thiophene ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated aromatic systems and heterocyclic thiophene rings. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2,6-difluorobromobenzene with thiophene-2-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(thiophen-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H6F2O2S

Molecular Weight

240.23 g/mol

IUPAC Name

2,6-difluoro-4-thiophen-2-ylbenzoic acid

InChI

InChI=1S/C11H6F2O2S/c12-7-4-6(9-2-1-3-16-9)5-8(13)10(7)11(14)15/h1-5H,(H,14,15)

InChI Key

UARBZBMKSKJLLI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

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